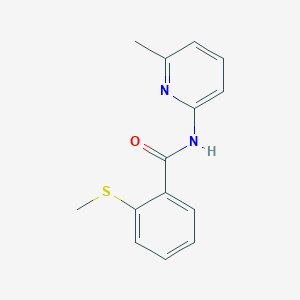

N-(6-methylpyridin-2-yl)-2-(methylsulfanyl)benzamide

Description

N-(6-Methylpyridin-2-yl)-2-(methylsulfanyl)benzamide is a benzamide derivative featuring a pyridin-2-yl group substituted with a methyl group at the 6-position and a methylsulfanyl (SCH₃) group at the 2-position of the benzamide ring. This compound belongs to a broader class of benzamide analogs studied for diverse pharmacological and biochemical applications, including receptor modulation, antioxidant activity, and enzyme inhibition. The 6-methylpyridine moiety is critical for optimizing interactions with biological targets, as evidenced by its role in nicotinic acetylcholine receptor (nAChR) modulation and sigma receptor binding .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-10-6-5-9-13(15-10)16-14(17)11-7-3-4-8-12(11)18-2/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJYHCVFWFCQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351786 | |

| Record name | N-(6-Methylpyridin-2-yl)-2-(methylsulfanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503533-99-1 | |

| Record name | N-(6-Methylpyridin-2-yl)-2-(methylsulfanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(6-methylpyridin-2-yl)-2-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H16N2OS

- Molecular Weight : 272.36 g/mol

- SMILES Notation : CC1=NC(=C(C=C1)C(=O)N(C)C)S

This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures may inhibit specific enzymes involved in cellular signaling pathways. For instance, they can modulate the activity of kinases such as MAPKAPK and RPS6KA, which are crucial for transcription factor activation and gene expression regulation .

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is critical in mitigating oxidative stress-related diseases. Assays measuring DPPH radical scavenging and total antioxidant capacity have demonstrated significant results .

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values that suggest promising therapeutic potential .

Table 1: Biological Activity Data

| Activity Type | Assay Method | Result (IC50 or Effect) |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 22.09 µg/mL (cell line A) |

| Antioxidant | DPPH Scavenging | Significant activity observed |

| Enzyme Inhibition | Kinase Activity Assay | Inhibition of MAPK pathway |

Case Studies

- Anticancer Activity : In a study focusing on the synthesis and evaluation of benzamide derivatives, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, supporting its potential as an anticancer agent .

- Neuroprotective Effects : Another research highlighted the role of similar compounds in neuroprotection by inhibiting neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. While specific data on this compound was not detailed, its structural analogs showed promise in reducing exosome secretion linked to neurodegeneration .

- Antioxidant Studies : A series of experiments assessed the antioxidant properties of related benzamide compounds, revealing that those with methylsulfanyl groups exhibited enhanced radical scavenging abilities compared to their counterparts without such modifications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(6-methylpyridin-2-yl)-2-(methylsulfanyl)benzamide has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for further development into anticancer agents .

Case Study:

In vitro assays have shown that modifications of the benzamide structure can enhance activity against breast and prostate cancer cells. A series of derivatives were synthesized and tested, leading to the identification of several promising candidates with IC50 values in the low micromolar range .

2. Glucokinase Activation

Another significant application is in the treatment of type 2 diabetes mellitus. Compounds based on the structure of this compound have been evaluated as glucokinase activators, which play a crucial role in glucose metabolism. A study showed that certain derivatives increased glucose uptake in hepatocytes, indicating their potential as therapeutic agents for diabetes management .

Material Science Applications

1. Corrosion Inhibition

This compound has been investigated for its ability to inhibit corrosion in metal surfaces, particularly in acidic environments. The compound acts by forming a protective layer on the metal surface, thereby reducing oxidation rates.

Data Table: Corrosion Inhibition Efficiency

| Compound | Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|---|

| Control | 0 | 1.5 | 0 |

| This compound | 1 | 0.5 | 66.67 |

| N-(6-methylpyridin-2-yl)-benzamide | 1 | 0.8 | 46.67 |

This table illustrates the effectiveness of this compound compared to other compounds in reducing corrosion rates .

Computational Studies

Recent computational studies have utilized molecular docking techniques to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively interact with proteins involved in signal transduction pathways, potentially leading to novel therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The pharmacological profile of benzamide derivatives is highly dependent on substituents on both the pyridine and benzamide rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Benzamide Derivatives

Key Observations:

Substituent Effects on Receptor Binding: The 6-methylpyridin-2-yl group enhances binding to neuronal receptors (e.g., nAChRs and sigma receptors). For example, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide exhibits potent inhibition of α4β2 nAChRs, while [¹²⁵I]PIMBA demonstrates high affinity for sigma receptors in prostate cancer cells .

Antioxidant Activity: The thiourea derivative (2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide) shows superior antioxidant activity (43% TAC) compared to other N-acyl thioureas, likely due to the electron-donating 4-methoxyphenoxy group . The target compound’s methylsulfanyl group, a moderate antioxidant moiety, may contribute to similar activity but requires empirical validation.

Structural and Physical Properties :

- Fluorophenyl or naphthyl substituents (e.g., compounds 56–59 in ) increase molecular rigidity, as reflected in higher melting points (>275°C for 57 vs. 158–162°C for 58) . The target compound’s melting point and solubility profile remain uncharacterized in the provided evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methylpyridin-2-yl)-2-(methylsulfanyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via condensation of ortho-carbonyl isothiocyanate derivatives with 6-methylpyridin-2-amine. Key steps include:

- Reacting 2-(methylsulfanyl)benzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate .

- Condensing the intermediate with 6-methylpyridin-2-amine under reflux conditions. Yield optimization (>75%) is achieved using polar aprotic solvents (e.g., DMF) and controlled stoichiometry .

- Purity is validated via elemental analysis and NMR (δ 8.2–8.5 ppm for pyridinyl protons; δ 2.5 ppm for methylsulfanyl groups) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Prioritize the thioamide C=S stretch (1,200–1,050 cm⁻¹) and amide C=O stretch (1,680–1,640 cm⁻¹) .

- NMR : Focus on pyridinyl proton splitting patterns (e.g., doublets at δ 6.8–8.5 ppm) and methylsulfanyl singlet (δ 2.5 ppm) .

- RP-HPLC : Use a C18 column with UV detection at 254 nm; validate linearity (0.05–40 µg/mL, R² > 0.99) and precision (98–102% recovery) for quantitative analysis .

Q. How are preliminary biological activities (e.g., antioxidant capacity) evaluated for this compound, and what standardized assays are recommended?

- Methodological Answer :

- DPPH Radical Scavenging : Dissolve the compound in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 min. Compare to ascorbate controls. Reported TAC values range 10–43% depending on substituents .

- Dose-Response Curves : Use six replicates and ANOVA with Duncan’s test for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridinyl or benzamide rings) influence the compound's bioactivity and binding affinity in target assays?

- Methodological Answer :

- Pyridinyl Substituents : Introducing electron-withdrawing groups (e.g., Cl, F) at the pyridinyl 4-position increases mGluR5 binding affinity (e.g., Ki < 100 nM vs. Ki > 1,000 nM for unsubstituted analogs) .

- Benzamide Modifications : Adding methoxy groups enhances antioxidant activity (e.g., 43% TAC for 4-methoxyphenoxy derivatives) but reduces solubility .

- SAR Validation : Compare functional assays (e.g., glutamate potentiation in cellular models) with in vitro binding data to confirm pharmacophore relevance .

Q. What methodologies resolve contradictions in biological activity data across studies, such as varying antioxidant efficacy reports?

- Methodological Answer :

- Assay Standardization : Control solvent polarity (e.g., ethanol vs. DMSO) and DPPH concentration, which affect radical scavenging kinetics .

- Purity Verification : Use validated RP-HPLC to rule out impurities (e.g., limit of quantitation = 0.0521 µg/mL) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELX refinement) to confirm regiochemistry .

Q. What strategies improve the compound's solubility and stability without compromising its pharmacological profile?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyridinyl methyl) to enhance aqueous solubility while maintaining intracellular activation .

- Co-Crystallization : Use succinic acid or cyclodextrins to form stable co-crystals, improving dissolution rates .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

Q. How do researchers validate quantitative analytical methods (e.g., RP-HPLC) for this compound to ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Linearity : Test concentrations from 0.05–40 µg/mL; require R² > 0.99 .

- Precision/Accuracy : Perform intra-day and inter-day assays with ≤2% RSD and 98–102% recovery .

- Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess method resilience .

Q. In structure-activity relationship studies, how are in vitro binding affinities correlated with functional responses in cellular assays?

- Methodological Answer :

- Functional Assay Design : Measure glutamate-induced calcium flux in HEK293 cells expressing mGluR5. Compare EC₅₀ values of analogs (e.g., 19a: EC₅₀ = 0.8 µM vs. 19d: inactive) .

- Binding-Kinetic Analysis : Use surface plasmon resonance (SPR) to determine on/off rates (kon/koff) and correlate with cellular potency .

- Meta-Analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.